3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that contains a pyrrole ring substituted with two chlorine atoms at positions 3 and 4, a methyl group at position 5, and a carboxylic acid group at position 2
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives are common fragments present in marine sponges’ alkaloids . For instance, 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide is a molecular fragment of synthetic antibacterial compounds, crucial for binding to the active site of bacterial topoisomerases .
Mode of Action
It’s known that pyrrole derivatives interact with their targets and cause changes that can lead to various biological effects .
Biochemical Pathways
It’s known that pyrrole derivatives can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s boiling point is predicted to be 3762±370 °C, and its density is predicted to be 1610±006 g/cm3 . These properties can impact the compound’s bioavailability.
Result of Action
It’s known that pyrrole derivatives can have various biological effects, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One of the synthetic routes involves the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, yielding pyrrole-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid are not well-documented in the literature. the synthesis typically involves multi-step reactions starting from readily available precursors and employing various catalysts and reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The chlorine atoms at positions 3 and 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules used in pharmaceuticals and agrochemicals.
Biology:
Antibacterial Agents: Derivatives of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid have been studied for their antibacterial properties, particularly against resistant strains of bacteria.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, especially in designing molecules that can interact with specific biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the chlorine and methyl substitutions, making it less reactive in certain chemical reactions.
3,4-Dichloropyrrole: Lacks the carboxylic acid group, which limits its applications in biological systems.
5-Methylpyrrole-2-carboxylic acid: Lacks the chlorine substitutions, affecting its chemical reactivity and biological activity.
Uniqueness:
Structural Features: The combination of chlorine atoms, a methyl group, and a carboxylic acid group in 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid provides a unique set of chemical and biological properties that are not present in similar compounds.
Reactivity: The presence of chlorine atoms enhances the compound’s reactivity in substitution reactions, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXZMJPBUJFSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648827 | |
Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24691-30-3 | |
Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24691-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 3,4-dichloro-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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